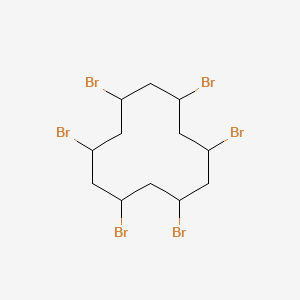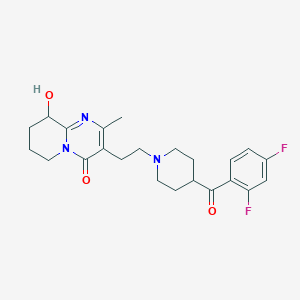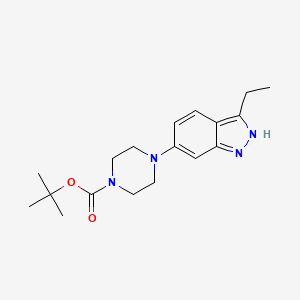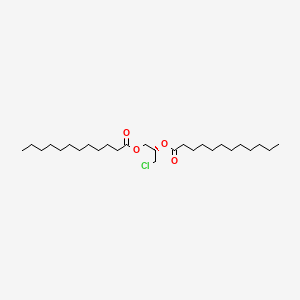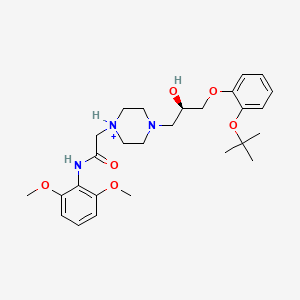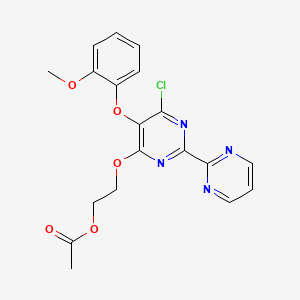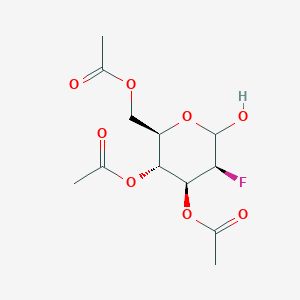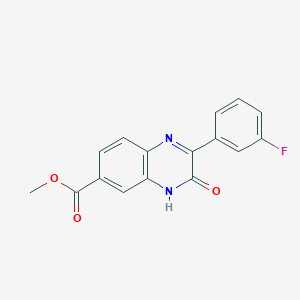
methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a fluorophenyl group and a quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(3-chlorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Methyl 2-(3-bromophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Methyl 2-(3-methylphenyl)-3-oxo-4H-quinoxaline-6-carboxylate
Comparison: Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Eigenschaften
Molekularformel |
C16H11FN2O3 |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)10-5-6-12-13(8-10)19-15(20)14(18-12)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
DHFUFHCCNTXXAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


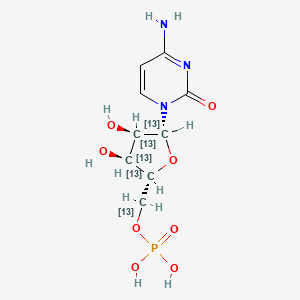
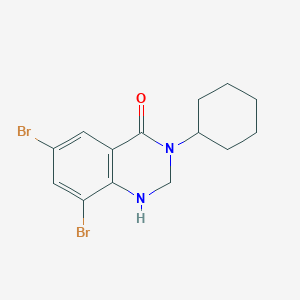
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)

